molecular formula C14H13N3O2S B4368052 N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE

N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE

Cat. No.: B4368052
M. Wt: 287.34 g/mol
InChI Key: AGEWMNUZFBLVSP-UHFFFAOYSA-N
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Description

N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position and a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE typically involves the reaction of 1-methyl-1H-pyrazole with 2-naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N2-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE is unique due to its combination of a pyrazole ring and a naphthalenesulfonamide group, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(1-methylpyrazol-3-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-17-9-8-14(15-17)16-20(18,19)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWMNUZFBLVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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